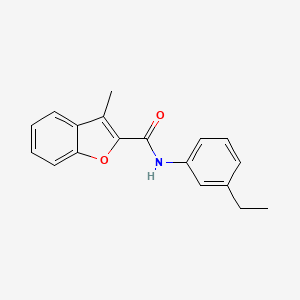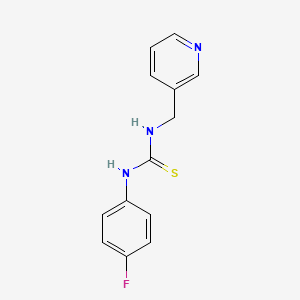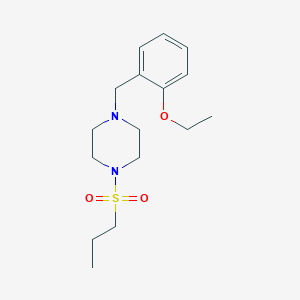![molecular formula C14H21N3O B5690075 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5690075.png)
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane, also known as DMPOAD, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of spirocyclic compounds and has a unique structure that makes it an attractive target for research.
Wirkmechanismus
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane exerts its therapeutic effects by modulating several biochemical pathways in the body. It has been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the inflammatory response. 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane also induces apoptosis in cancer cells by activating the mitochondrial pathway. Furthermore, it has been found to increase the levels of antioxidant enzymes such as SOD and catalase, which protect against oxidative stress.
Biochemical and Physiological Effects:
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to have a protective effect on the nervous system by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane is also highly soluble in aqueous solutions, making it easy to administer to cells or animals. However, one limitation of 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane is its low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane. One potential avenue is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be to explore its potential as an anti-inflammatory agent for the treatment of autoimmune diseases such as rheumatoid arthritis. Additionally, further studies could be done to optimize the synthesis and improve the bioavailability of 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane.
Synthesemethoden
The synthesis of 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane is a complex process that involves several steps. One of the most common methods for synthesizing 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane is through the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with 1,6-diaminohexane followed by cyclization with ethyl chloroformate. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess significant anti-inflammatory and anti-cancer properties. 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane has also been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-12(2)15-10-16-13(11)17-7-8-18-14(9-17)5-3-4-6-14/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQUDVYDZNSIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCOC3(C2)CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(5,6-Dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689998.png)
![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)

![3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5690008.png)
![2-ethyl-9-(4-fluoro-2-methylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690014.png)
![1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5690015.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5690029.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5690031.png)
![9-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690038.png)

![1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine](/img/structure/B5690045.png)
![N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690051.png)
